Germacrene D-4-ol

Catalog No.
S624038
CAS No.
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germacrene D-4-ol

Product Name

Germacrene D-4-ol

IUPAC Name

(2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3/b11-9+,13-6+

InChI Key

RHCTXHCNRLCYBN-BMCYRRRCSA-N

SMILES

CC1=CCCC(C=CC(CC1)C(C)C)(C)O

Canonical SMILES

CC1=CCCC(C=CC(CC1)C(C)C)(C)O

Isomeric SMILES

C/C/1=C\CCC(/C=C/C(CC1)C(C)C)(C)O

Description

Germacrene D-4-ol is a germacrane sesquiterpenoid that is germacrene D in which the exocyclic double bond has undergone formal addition of water to afford the corresponding tertiary alcohol. It has a role as a volatile oil component and a plant metabolite. It is a germacrane sesquiterpenoid, a tertiary allylic alcohol, an alicyclic compound and an olefinic compound.

Germacrene D-4-ol is a sesquiterpene alcohol derived from germacrene D, a compound widely recognized for its aromatic properties and biological activities. It is characterized by its unique structure, which includes a hydroxyl group at the fourth carbon position of the germacrene skeleton. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and its role in plant defense mechanisms.

, primarily catalyzed by specific enzymes. The process begins with the cleavage of the pyrophosphate group from farnesyl pyrophosphate, leading to the formation of a farnesyl cation. This cation undergoes cyclization to yield various intermediates before being converted into germacrene D-4-ol through the addition of a water molecule, which introduces the hydroxyl group at the fourth position of the cyclic structure. This reaction pathway is facilitated by germacradiene-4-ol synthase, an enzyme that exhibits high stereospecificity and regiospecificity in its catalytic action .

Germacrene D-4-ol exhibits several biological activities that contribute to its significance in both ecological and pharmacological contexts. Research indicates that it can influence insect behavior, particularly in attracting pollinators or deterring herbivores. For instance, studies have shown that germacrene D enhances attraction and oviposition in certain moth species, suggesting its role as a semiochemical in plant-insect interactions . Additionally, its antimicrobial properties make it a candidate for use in natural preservatives and therapeutic agents.

Several methods have been developed for the synthesis of germacrene D-4-ol:

  • Enzymatic Synthesis: The most common method involves using germacradiene-4-ol synthase from Streptomyces citricolor, which catalyzes the conversion of farnesyl diphosphate into germacrene D-4-ol through a series of carbocationic reactions .
  • Chemical Synthesis: Although less common, chemical synthesis methods may involve multi-step organic reactions starting from simpler terpenes or related compounds. These methods typically require careful control of reaction conditions to ensure high yields and purity.
  • Extraction from Natural Sources: Germacrene D-4-ol can also be extracted from essential oils of various plants known to contain this compound, such as rosemary and other aromatic herbs .

Germacrene D-4-ol has diverse applications across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses, including antimicrobial and insect-repellent formulations.
  • Agriculture: As a natural insect attractant or repellent, it can be utilized in pest management strategies to enhance crop protection without relying on synthetic chemicals.
  • Fragrance Industry: Its pleasant aroma makes it a valuable component in perfumery and cosmetics.

Studies on germacrene D-4-ol have revealed significant interactions with various biological systems:

  • Insect Olfactory Receptors: Research has demonstrated that this compound activates specific olfactory receptor neurons in moths, influencing their behavior towards host plants .
  • Plant Defense Mechanisms: Germacrene D-4-ol may play a role in plant defense by attracting beneficial insects while deterring herbivores through its scent profile.
  • Synergistic Effects: Interaction studies indicate that germacrene D-4-ol may work synergistically with other volatile compounds to enhance its biological effects.

Germacrene D-4-ol shares structural similarities with several other sesquiterpenes. Here are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
Germacrene DContains a double bond and no hydroxylKnown for strong insect attraction properties
FarneseneLinear structure with multiple double bondsCommonly found in fruits; used as an insect repellent
CadineneContains multiple ringsExhibits antifungal properties
β-CaryophylleneContains a cyclobutane ringKnown for anti-inflammatory effects

Germacrene D-4-ol is unique due to its specific hydroxylation at the fourth position, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.8

Wikipedia

Germacren d-4-ol

Dates

Modify: 2024-02-18
Boachon et al. Natural fumigation as a mechanism for volatile transport between flower organs. Nature Chemical Biology, doi: 10.1038/s41589-019-0287-5, published online 17 May 2019

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